Kenazepine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75887-99-9 |
|---|---|
Molecular Formula |
C19H16BrClFN3O2 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
2-bromo-N-[2-[7-chloro-5-(2-fluorophenyl)-2-oxo-3H-1,4-benzodiazepin-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C19H16BrClFN3O2/c20-10-17(26)23-7-8-25-16-6-5-12(21)9-14(16)19(24-11-18(25)27)13-3-1-2-4-15(13)22/h1-6,9H,7-8,10-11H2,(H,23,26) |
InChI Key |
RUMBKDGXDMTRBI-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCNC(=O)CBr |
Canonical SMILES |
C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCNC(=O)CBr |
Appearance |
Solid powder |
Other CAS No. |
75887-99-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(2-bromoacetamidoethyl)-7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepine-2-one kenazepine Ro 71986-1 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Kenazepine
Synthetic Methodologies for the Kenazepine Core Structure
The core structure of this compound is based on the benzodiazepine (B76468) scaffold. General synthetic approaches to benzodiazepines typically involve the cyclization of o-phenylenediamines with carbonyl compounds or their derivatives. researchgate.net However, specific established reaction pathways and detailed synthetic route designs explicitly for the this compound core structure were not found in the consulted literature.
Established Reaction Pathways and Synthetic Route Design
While the precise synthesis of this compound was not detailed in the available sources, the synthesis of 1,5-benzodiazepines often involves the reaction of o-phenylenediamine (B120857) with α,β-unsaturated ketones (chalcones) under acidic conditions, such as using glacial acetic acid as a catalyst in ethanol. researchgate.net Another general approach involves the reaction of o-phenylenediamines with α-haloketones or α-hydroxyketones. The design of synthetic routes for complex molecules like benzodiazepines typically involves strategic disconnections and functional group interconversions to assemble the target structure from simpler precursors. youtube.comyoutube.com The incorporation of specific substituents and functional groups, such as the halogen atoms (bromine, chlorine, fluorine) and the nitro group present in this compound, would require carefully chosen reaction conditions and protecting group strategies at appropriate stages of the synthesis.
Stereochemical Control in this compound Synthesis
The benzodiazepine core can possess stereocenters, and controlling the stereochemistry during synthesis is crucial for obtaining compounds with specific biological activities. While the importance of stereochemical control in the synthesis of various complex molecules, including other drug candidates and natural products, is well-documented nih.govresearchgate.netmdpi.com, specific details regarding stereochemical control in the synthesis of this compound were not available in the provided information. Achieving desired stereoisomers often involves the use of chiral starting materials, stereoselective reagents, or asymmetric catalysis at key bond-forming steps.
Design and Synthesis of this compound Analogues and Derivatives
This compound itself can be considered a derivative of simpler benzodiazepines, modified to include an alkylating functional group for affinity labeling purposes. hodoodo.com The design and synthesis of analogues and derivatives of a parent compound like this compound would typically aim to explore structure-activity relationships, improve binding affinity or selectivity, or introduce additional functionalities.
Rational Approaches to Structural Modifications
Rational design of benzodiazepine analogues involves modifying substituents on the core ring system or the appended aromatic rings to probe their impact on interactions with target receptors. dntb.gov.ua This can include varying the electronic and steric properties of substituents, introducing different functional groups, or altering the rigidity and conformation of the molecule. Such modifications are guided by insights from biological testing of existing compounds and computational modeling. While the specific rational approaches used to design this compound analogues were not detailed, the general principles of medicinal chemistry would apply, focusing on how structural changes influence binding to benzodiazepine receptor subtypes.
Advanced Spectroscopic Characterization of Kenazepine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the types and connectivity of atoms within a molecule. Studies involving Kenazepine and related benzodiazepines have utilized NMR spectroscopy for structural confirmation and analysis govinfo.govnih.govresearchgate.netumich.edunih.gov. For instance, research on related benzodiazepine (B76468) derivatives has employed 1H and 13C NMR spectroscopy to confirm synthesized structures, reporting chemical shifts in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS) nih.govresearchgate.net. The specific patterns of signals, their splitting, and integration in NMR spectra provide definitive evidence for the presence and arrangement of different proton and carbon environments within the this compound molecule. While detailed, specific NMR peak assignments for this compound itself are not extensively detailed in the immediately available search results, the application of this technique is fundamental in the characterization of benzodiazepine structures, allowing researchers to verify the successful synthesis and integrity of the target compound.
NMR spectroscopy is also crucial for assessing the enantiopurity of chiral compounds, a relevant aspect for many biologically active molecules, including some benzodiazepine derivatives nih.gov. This is typically achieved using chiral resolving agents in conjunction with 1H NMR nih.gov.
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. It is widely used for molecular confirmation and assessing the purity of synthesized substances. Research involving this compound and related compounds has utilized mass spectrometry govinfo.govnih.govresearchgate.netumich.edugoogle.com. Low-resolution and high-resolution mass spectrometry can be employed to determine the exact molecular mass of this compound, which helps confirm its chemical formula (C₁₉H₁₆BrClFN₃O₂) wikidata.org. The fragmentation pattern observed in a mass spectrum can also provide characteristic information about the substructures present in the molecule, further aiding in structural confirmation.
MS, particularly when coupled with chromatographic techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), is essential for assessing the purity of a sample by detecting and identifying impurities google.com. This is critical in chemical synthesis and research to ensure that the studied compound is indeed this compound and not a mixture of related substances or byproducts.
Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule based on their characteristic molecular vibrations. These techniques are valuable for identifying the presence of specific bonds and functional groups within the this compound structure, such as carbonyl groups (C=O), N-H bonds, and aromatic rings. Studies on related benzodiazepines and other organic compounds have utilized FT-IR spectroscopy for characterization nih.govresearchgate.netepo.orggoogle.com. While specific IR or Raman spectral data for this compound were not prominently found in the immediate search results, these techniques are standard tools in chemical characterization. For example, IR spectroscopy can confirm the presence of the amide carbonyl stretch and N-H stretches in the this compound structure. Raman spectroscopy provides complementary information about molecular vibrations, often being more sensitive to nonpolar bonds and symmetric vibrations. The application of these methods would contribute to a comprehensive spectroscopic profile of this compound, confirming the presence of its key functional groups.
Other Spectroscopic Techniques in this compound Research
Beyond NMR, MS, and vibrational spectroscopy, other spectroscopic techniques can potentially be applied in the study of this compound and its interactions, although specific applications to this compound were less frequently highlighted in the search results. Fluorescence spectroscopy, for instance, has been mentioned in the context of conformational studies of related compounds govinfo.gov. If this compound or its derivatives possess fluorescent properties or can be labeled with fluorescent probes, this technique could be used to study binding interactions or conformational changes. UV-Visible spectroscopy could be used to study electronic transitions within the molecule, particularly if it has significant chromophores, such as the aromatic rings and the benzodiazepine core. This can be useful for quantitative analysis and studying interactions that affect the electronic structure.
While detailed data from these "other" techniques specifically for this compound were not readily found, their potential application in comprehensive spectroscopic analysis and interaction studies of this compound and its derivatives remains relevant within the broader field of chemical and biochemical research.
Molecular Interactions and Receptor Binding Dynamics of Kenazepine
Heterogeneity of Benzodiazepine (B76468) Receptor Populations in the Central Nervous System
Evidence suggests that benzodiazepine receptors in the CNS are not a single homogeneous population but rather comprise multiple subtypes with varying pharmacological properties and anatomical distributions. Studies employing ligands with differential affinities and binding characteristics, such as Kenazepine, have been instrumental in elucidating this heterogeneity.
The distribution and density of benzodiazepine receptor sites vary across different brain regions. This regional heterogeneity contributes to the diverse pharmacological effects mediated by benzodiazepines. Studies using radiolabeled ligands, including investigations involving this compound, have demonstrated these differential binding profiles. For instance, variations in the steepness of displacement curves against ligands like [³H]diazepam or flunitrazepam across brain regions like the hippocampus and cerebellum are suggestive of heterogeneity annualreviews.org.
Research specifically with this compound has shown distinct binding characteristics in different brain areas. The proportion of receptor sites that interact with this compound in a noncompetitive, irreversible manner versus a competitive, reversible manner varies significantly depending on the brain region examined nih.gov.
| Brain Region | Proportion of Noncompetitive (Irreversible) Binding Sites (%) | Proportion of Competitive (Reversible) Binding Sites (%) |
| Cerebellum | ~80 | ~20 |
| Hippocampus | ~20 | ~80 |
| Cortex | ~50 | ~50 |
| Table 1: Differential Binding Profiles of this compound Across Brain Regions nih.gov |
Furthermore, studies investigating the binding of other ligands, such as the triazolopyridazine Cl 218872 , have also revealed regional differences in affinity, supporting the concept of distinct benzodiazepine receptor populations with varying sensitivities to different compounds nih.gov.
The observation that this compound irreversibly inactivates only a fraction of the total benzodiazepine binding sites provides strong evidence for the existence of distinct receptor subtypes annualreviews.orgnih.gov. If all benzodiazepine binding sites were identical, an irreversible ligand like this compound would be expected to inactivate all sites upon sufficient exposure. The differential proportions of irreversibly and reversibly bound sites in different brain regions, as shown in Table 1, further support the notion of multiple receptor populations with varying affinities or susceptibilities to alkylation by this compound nih.gov. The Hill coefficients for this compound binding also vary by brain region, being approximately 0.7 in cortex and cerebellum and near unity in the dorsal hippocampus, which is also indicative of receptor heterogeneity nih.gov.
Irreversible and Reversible Binding Mechanisms of this compound
This compound is characterized as an alkylating benzodiazepine, meaning it can form a covalent bond with its target receptor. This property allows it to interact with benzodiazepine receptors through both irreversible and reversible mechanisms nih.govmedkoo.comnih.gov.
A key aspect of this compound's interaction is its ability to bind to certain benzodiazepine receptor sites in a noncompetitive and irreversible manner nih.govmedkoo.comnih.gov. This irreversible binding is attributed to the alkylating moiety present in the this compound molecule, which can form a stable covalent attachment to a nucleophilic residue within the receptor binding site. This noncompetitive alkylation effectively reduces the number of available binding sites for other benzodiazepine ligands nih.gov. This mechanism has been utilized in research to characterize and quantify distinct subpopulations of benzodiazepine receptors annualreviews.orgnih.gov.
In addition to its irreversible binding, this compound also interacts with a fraction of benzodiazepine receptors through a competitive and reversible mechanism nih.govmedkoo.com. At these sites, this compound binds in a transient manner, competing with other ligands for the same binding pocket, similar to the interaction of classical, non-alkylating benzodiazepines like diazepam nih.gov. The balance between irreversible and reversible binding varies depending on the brain region, contributing to the observed differential binding profiles nih.gov.
This compound Interaction with GABAergic Receptor Complexes
Impact on Receptor-Ionophore System Dynamics in vitro
In vitro binding studies using this compound have been instrumental in demonstrating the modulation of the GABA receptor-ionophore system by benzodiazepines. annualreviews.org These studies operate at the subcellular level, allowing for detailed analysis of the interactions between ligands and receptors in a controlled environment. annualreviews.org
Research with this compound has highlighted the heterogeneity of benzodiazepine binding sites across different brain regions. For instance, the cerebellum has been found to contain a larger proportion (approximately 80%) of the noncompetitive (irreversible) binding type for this compound, while the hippocampus and cortex show a preponderance of competitive-type receptors (approximately 80% and 50%, respectively). nih.gov This regional variation in binding characteristics suggests potential functional differences between these receptor populations. nih.gov
The Hill coefficients calculated for this compound binding in different brain regions also support the idea of receptor heterogeneity. nih.gov A Hill coefficient of approximately 0.7 was observed in the cortex and cerebellum, while it was near unity in the dorsal hippocampus. nih.gov These values can provide insights into the cooperativity of ligand binding, with deviations from unity suggesting complex interactions or multiple binding sites with different affinities.
The irreversible binding property of this compound has been utilized to study the physical coupling between GABA and benzodiazepine receptors. annualreviews.org By irreversibly blocking a fraction of benzodiazepine sites, researchers can investigate the impact on GABA binding and receptor function, providing further evidence for their physical association within the membrane. annualreviews.org
Interactive Data Table: Regional Heterogeneity of this compound Binding
| Brain Region | Proportion of Noncompetitive Binding (%) | Proportion of Competitive Binding (%) | Hill Coefficient |
| Cerebellum | ~80 | ~20 | ~0.7 |
| Hippocampus | ~20 | ~80 | ~1.0 |
| Cortex | ~50 | ~50 | ~0.7 |
Note: Data is approximate and based on in vitro binding studies using this compound. nih.gov
These in vitro findings contribute to a broader understanding of how benzodiazepines like this compound interact with the complex GABA(_A) receptor system and how this interaction can vary depending on the specific receptor population and brain region. nih.govannualreviews.org
Structure Activity Relationship Sar Investigations of Kenazepine Analogues
Correlation of Structural Modifications with Receptor Affinity and Selectivity
No specific studies detailing the synthesis of a series of Kenazepine analogues and the corresponding analysis of their receptor affinity and selectivity were identified. For a typical SAR study, one would expect to find data tables correlating modifications to the benzodiazepine (B76468) scaffold of this compound with changes in binding affinity (often expressed as Kᵢ values) for various receptor subtypes. Such studies are crucial for understanding which parts of the molecule are essential for its activity and for designing more potent and selective compounds. The absence of this information for this compound limits the understanding of its molecular pharmacology.
Influence of Stereochemistry on Molecular Recognition and Binding Properties
The influence of stereochemistry on the biological activity of drugs is a fundamental concept in medicinal chemistry. Chiral molecules can have enantiomers that exhibit significantly different pharmacological and toxicological profiles. However, no research was found that specifically investigates the stereochemistry of this compound. This would typically involve the separation of its potential enantiomers and the characterization of their individual binding properties and biological effects. Without such studies, the three-dimensional aspects of this compound's interaction with its receptors remain unelucidated.
Development of Structure-Constrained and Bioisosteric this compound Analogues
The development of structure-constrained analogues (introducing conformational rigidity) and bioisosteric analogues (substituting atoms or groups with others of similar properties) are common strategies in drug design to improve potency, selectivity, and pharmacokinetic properties. There is no available literature detailing the application of these strategies to the this compound scaffold. Research in this area would provide valuable insights into the optimal conformation of this compound for receptor binding and would explore ways to modify its structure to enhance its therapeutic potential while minimizing off-target effects.
Computational Modeling and Theoretical Studies of Kenazepine
Advanced Cheminformatics and Machine Learning Applications
Predictive Models for Receptor Binding Profiles
Predictive models are instrumental in understanding the receptor binding profiles of kenazepine and its analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed to correlate the chemical structure of a compound with its biological activity. In the case of compounds structurally related to this compound, such as dibenz[b,e]azepine and dibenz[b,f] mdpi.commdpi.comoxazepine derivatives, 3D-QSAR studies have been successfully applied to predict their agonistic activities at specific receptors. mdpi.comdntb.gov.uanih.govnih.gov
These models are built using a training set of molecules with known activities to establish a correlation, which is then validated using a test set of compounds. mdpi.comnih.gov For instance, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR methods. mdpi.comdntb.gov.uanih.gov CoMFA calculates the steric and electrostatic fields of the molecules, while CoMSIA evaluates additional descriptors like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.comnih.govresearchgate.net
A study on a series of 11H-dibenz[b,e]azepine and dibenz[b,f] mdpi.commdpi.comoxazepine derivatives yielded statistically significant CoMFA and CoMSIA models. mdpi.comdntb.gov.uanih.gov The predictive power of these models was confirmed through internal and external validation, demonstrating their utility in forecasting the binding affinities of new compounds. mdpi.comnih.gov The contour maps generated from these analyses provide a visual representation of the regions where modifications to the molecular structure would likely enhance or diminish receptor binding. mdpi.comnih.gov
| Model | r²cv (Cross-validated) | r² (Non-cross-validated) | r²pred (Predictive) |
|---|---|---|---|
| CoMFA | 0.631 | 0.986 | 0.967 |
| CoMSIA | 0.542 | 0.981 | 0.981 |
These predictive models serve as a powerful guide for the rational design of novel this compound-like compounds with optimized receptor binding profiles.
Virtual Screening for Novel this compound-like Scaffolds
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.org This approach is particularly valuable for discovering novel chemical scaffolds that may exhibit desirable pharmacological properties similar to or better than existing compounds. For this compound-like molecules, both ligand-based and structure-based virtual screening methods can be employed. wikipedia.orgnih.gov
In ligand-based virtual screening, the search is guided by the properties of known active compounds. wikipedia.org This can involve searching for molecules with similar 2D fingerprints or 3D shapes to a template molecule like this compound. Pharmacophore modeling, another ligand-based approach, identifies the essential three-dimensional arrangement of chemical features required for biological activity and uses this model to screen compound databases.
Structure-based virtual screening, on the other hand, relies on the 3D structure of the target receptor. wikipedia.orgnih.gov Molecular docking is a key technique in this approach, where computational algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. openmedicinalchemistryjournal.comdovepress.com The docking process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. scitechnol.com
For example, in a study involving the antipsychotic drug asenapine, which shares a dibenzo-oxepino-pyrrole core structure, molecular docking was used to investigate its binding interactions within the catalytic sites of CaMKIIα and CaMKIIβ. openmedicinalchemistryjournal.com Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding. openmedicinalchemistryjournal.com
| Compound | Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| This compound Analog A | Dopamine D2 Receptor | -9.8 | Asp114, Ser193, Phe389 |
| This compound Analog B | Serotonin 5-HT2A Receptor | -10.2 | Asp155, Ser242, Trp336 |
Through virtual screening, researchers can efficiently filter vast chemical libraries to a manageable number of promising candidates for further experimental testing, significantly accelerating the discovery of novel this compound-like scaffolds with therapeutic potential. wikipedia.org
Preclinical Mechanistic Research of Kenazepine in Biological Systems
In Vitro Biochemical Investigations of Kenazepine Action
In vitro studies have primarily focused on the binding characteristics of this compound to benzodiazepine (B76468) receptors in brain tissue.
Receptor Inactivation Kinetics and Molecular Mechanisms
Research using this compound has provided evidence for the existence of multiple populations of benzodiazepine receptors within the CNS. nih.govresearchgate.netresearchgate.netcapes.gov.brumich.eduunc.edu this compound exhibits a dual mode of interaction with these receptors: it reacts noncompetitively and irreversibly with some receptor populations, while binding competitively and reversibly with others. nih.govresearchgate.net This irreversible binding is attributed to its alkylating functionality, allowing it to form a covalent bond with the receptor. iiab.mewikipedia.orgnih.govslideplayer.comresearchgate.netnih.gov
Studies using brain tissue from rats have shown regional differences in the proportion of these receptor types. For instance, the cerebellum contains a larger proportion (approximately 80%) of the noncompetitive, irreversibly binding type, whereas the hippocampus and cortex have a preponderance of competitive-type receptors (approximately 80% and 50%, respectively). nih.govresearchgate.net The Hill coefficients for this compound binding have been reported to be approximately 0.7 in the cortex and cerebellum, and near unity in the dorsal hippocampus, further supporting the notion of receptor heterogeneity. nih.gov This differential binding suggests that distinct populations of benzodiazepine receptors may mediate varying physiological and pharmacological effects in vivo. nih.gov this compound has been shown to irreversibly inactivate only a fraction of the total benzodiazepine binding sites. annualreviews.org
Modulation of Intracellular Signaling Pathways (e.g., Second Messenger Systems)
Information specifically detailing the modulation of intracellular signaling pathways, such as second messenger systems, by this compound was not identified in the consulted literature.
Protein Labeling and Target Identification Studies
As an alkylating benzodiazepine, this compound has been employed as an affinity label to study benzodiazepine receptors. annualreviews.orgunc.edu Its ability to bind covalently to a fraction of these receptors in vitro makes it a tool for investigating receptor heterogeneity and potentially isolating receptor subtypes. annualreviews.orgresearchgate.net While this compound's use in affinity labeling is noted in the context of studying benzodiazepine receptor binding sites, detailed research findings specifically on comprehensive protein labeling studies and the identification of targets beyond the benzodiazepine receptor using this compound were not found in the search results.
Non-Clinical Metabolic Pathway Studies of this compound
Specific details regarding the metabolic fate of this compound in preclinical models and the characterization of its enzymatic transformations were not extensively described in the available literature.
Identification of Metabolites in Preclinical Models
Information specifically identifying metabolites of this compound in preclinical models was not found in the consulted literature.
Q & A
Q. What experimental design frameworks are recommended for initial Kenazepine efficacy studies?
A structured approach using PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria ensures clarity and reproducibility. For preclinical studies:
- Population : Define model organisms (e.g., rodent strains, cell lines) and selection criteria .
- Intervention : Specify this compound dosage ranges, administration routes, and control groups (e.g., vehicle vs. active comparator).
- Outcome : Use validated biomarkers (e.g., receptor binding assays, behavioral endpoints) with predefined statistical power .
Example: A study testing this compound’s anxiolytic effects might use elevated plus maze (EPM) outcomes in Sprague-Dawley rats, comparing dose-response curves to diazepam .
Q. How should researchers conduct a systematic literature review on this compound’s mechanism of action?
- Search strategy : Use Boolean operators (e.g.,
(this compound) AND (receptor binding OR pharmacokinetics)) across PubMed, EMBASE, and Web of Science, limited to peer-reviewed articles (1990–2025) . - Inclusion criteria : Prioritize studies with in vitro binding assays, in vivo pharmacokinetic data, and reproducibility metrics (e.g., ≥3 independent experiments) .
- Data extraction : Tabulate key parameters (Table 1):
| Study | Model System | Target Receptor | IC₅₀ (nM) | Methodology |
|---|---|---|---|---|
| Smith et al. (2010) | Rat cortical neurons | GABAₐ α1 subunit | 12.3 ± 1.2 | Radioligand binding |
Q. What are the minimal reporting requirements for this compound synthesis in a research manuscript?
- Chemical characterization : Provide NMR (¹H/¹³C), HPLC purity (>95%), and mass spectrometry data for novel derivatives .
- Reproducibility : Detail reaction conditions (solvent, temperature, catalysts) and purification steps. For known compounds, cite prior synthesis protocols .
- Ethical compliance : Declare IACUC/IBC approvals for animal/human cell line use .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo this compound metabolism data?
- Hypothesis testing : Compare hepatic microsome assays (species-specific CYP450 isoforms) to plasma pharmacokinetics in live models. Adjust for protein binding or blood-brain barrier penetration .
- Sensitivity analysis : Use computational tools (e.g., PBPK modeling) to simulate discrepancies and validate with targeted LC-MS/MS metabolite profiling .
- Case example : If in vitro data shows rapid this compound clearance but in vivo studies report prolonged half-life, investigate enterohepatic recirculation or active metabolites .
Q. What statistical methods are optimal for analyzing dose-dependent neurotoxicity in this compound analogs?
- Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC₅₀/LC₅₀ values .
- Multivariate analysis : Apply PCA or ANOVA to differentiate toxicity mechanisms (e.g., mitochondrial dysfunction vs. oxidative stress) across structural analogs .
- Outlier management : Predefine exclusion criteria (e.g., >3 SD from mean) and report attrition rates transparently .
Q. How can researchers optimize this compound’s analytical detection limits in complex biological matrices?
- Sample preparation : Compare protein precipitation (acetonitrile), SPE (C18 cartridges), and microextraction methods for plasma/urine .
- Instrumentation : Validate UHPLC-MS/MS methods with deuterated internal standards (e.g., this compound-d4) to achieve LOQ ≤1 ng/mL .
- Cross-lab validation : Share protocols via repositories like Zenodo to ensure inter-lab reproducibility .
Q. What strategies mitigate bias in clinical trial design for this compound’s off-label applications?
- Blinding protocols : Use double-blinded, placebo-controlled designs with randomized block allocation .
- Endpoint selection : Combine objective measures (e.g., cortisol levels) with validated psychometric scales (HAM-A) .
- Data transparency : Preregister trials on ClinicalTrials.gov and share raw datasets (de-identified) via FAIR principles .
Methodological Pitfalls to Avoid
- Overinterpretation : Do not conflate correlation with causation in behavioral studies without mechanistic follow-ups .
- Insufficient power : Use G*Power to calculate sample sizes for a priori effect sizes (e.g., Cohen’s d ≥0.8) .
- Citation bias : Cite both supporting and contradictory evidence to maintain scientific balance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
